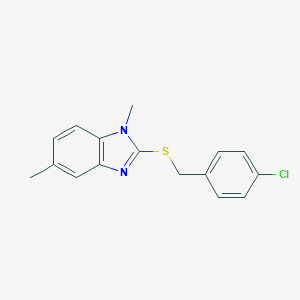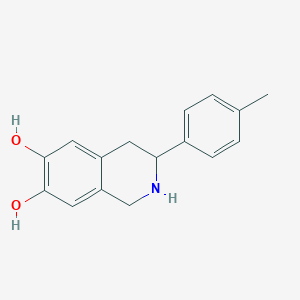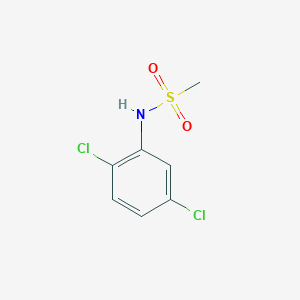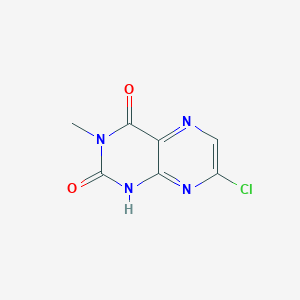![molecular formula C15H21N5OS B246470 N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine, commonly known as TH287, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. TH287 is a potent and selective inhibitor of the DNA repair enzyme, MTH1, which is essential for the survival of cancer cells.
作用機序
MTH1 is an enzyme that is essential for the survival of cancer cells. It is responsible for removing oxidized nucleotides from the nucleotide pool, which would otherwise cause DNA damage and cell death. TH287 inhibits MTH1 by binding to its active site, preventing it from performing its function. This leads to the accumulation of oxidized nucleotides in cancer cells, which induces DNA damage and cell death.
Biochemical and Physiological Effects:
TH287 has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. This selectivity is due to the higher levels of oxidative stress in cancer cells, which makes them more susceptible to the effects of TH287. TH287 has also been shown to enhance the immune response against cancer cells, by increasing the expression of immune checkpoint proteins.
実験室実験の利点と制限
TH287 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and purify. It is also highly selective for MTH1, which reduces the risk of off-target effects. However, TH287 has some limitations for use in lab experiments. It has a short half-life, which requires frequent dosing. In addition, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on TH287. One area of research is the development of more potent and selective inhibitors of MTH1, which could enhance its efficacy in cancer treatment. Another area of research is the identification of biomarkers that can predict the response of cancer cells to TH287. This could help to identify patients who are most likely to benefit from TH287 treatment. Finally, the combination of TH287 with other cancer treatments, such as immunotherapy, could enhance its efficacy and reduce the risk of resistance.
合成法
The synthesis of TH287 involves several steps, including the coupling of 2-thienylboronic acid with 2,6-dichloropyrimidine, followed by the addition of morpholine and propylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of TH287 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
TH287 has been extensively studied for its potential use in cancer treatment. The inhibition of MTH1 by TH287 leads to the accumulation of oxidized nucleotides in cancer cells, which induces DNA damage and cell death. TH287 has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to chemotherapy. In addition, TH287 has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
特性
分子式 |
C15H21N5OS |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
4-N-(3-morpholin-4-ylpropyl)-6-thiophen-2-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H21N5OS/c16-15-18-12(13-3-1-10-22-13)11-14(19-15)17-4-2-5-20-6-8-21-9-7-20/h1,3,10-11H,2,4-9H2,(H3,16,17,18,19) |
InChIキー |
GXBVVVKCMUCSDG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC2=NC(=NC(=C2)C3=CC=CS3)N |
正規SMILES |
C1COCCN1CCCNC2=NC(=NC(=C2)C3=CC=CS3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B246388.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B246397.png)
![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)


![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)

![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)
![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)
